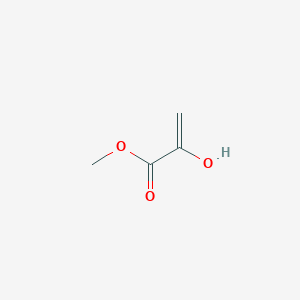

Methyl 2-hydroxyacrylate

Description

Methyl 2-hydroxyacrylate (CAS: 15484-46-5), also known as methyl 2-(hydroxymethyl)acrylate, is an α,β-unsaturated ester with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol . It features a hydroxyl group adjacent to the acrylate moiety, enhancing its reactivity in polymerization and chemical synthesis. This compound is widely used in the production of hydrophilic polymers, adhesives, and specialty coatings due to its ability to form hydrogen bonds and participate in crosslinking reactions .

Properties

IUPAC Name |

methyl 2-hydroxyprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)4(6)7-2/h5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXPIAADLKVNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyacrylate can be synthesized through several methods. One common method involves the reaction of propene or 2-propenal with methanol under acidic conditions. This reaction is typically catalyzed by sulfuric acid or p-toluenesulfonic acid . Another method involves the dehydration of methyl lactate over zeolites .

Industrial Production Methods: In industrial settings, this compound is often produced via esterification of acrylic acid with methanol. This process is facilitated by the formation of a low boiling azeotrope between methanol and methyl acrylate, which helps in the efficient separation of the product .

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 2-hydroxyacrylate undergoes hydrolysis under acidic or basic conditions to yield acrylic acid and methanol.

Mechanism :

-

Basic conditions : Nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and acrylic acid .

-

Acidic conditions : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack .

Example :

Polymerization

This compound readily undergoes free-radical polymerization, forming crosslinked networks .

Key Features:

| Parameter | Value/Observation | Source |

|---|---|---|

| Initiator | Azobisisobutyronitrile (AIBN) | |

| Rate of polymerization | Higher than methacrylates due to α-H | |

| Branching tendency | Significant (crosslinked structures) |

Mechanism :

-

Initiation : AIBN generates radicals that attack the vinyl group.

-

Propagation : Radical addition propagates the polymer chain.

Michael Addition Reactions

The β-carbon acts as a Michael acceptor, enabling nucleophilic additions .

Example with Amines:

-

Reaction : Benzylamine adds to the β-carbon, forming β-amino esters .

-

Conditions : Microwave irradiation (80°C, 10 min) yields 95% product .

Mechanistic Pathway :

-

Base deprotonates the nucleophile (e.g., amine).

-

Nucleophilic attack at the β-carbon forms an enolate intermediate.

Esterification and Transesterification

The hydroxyl group facilitates ester interchange reactions .

Transesterification Example :

Conditions :

Oxidation and Reduction

-

Oxidation : The hydroxyl group oxidizes to a ketone under strong oxidants (e.g., KMnO₄) .

-

Reduction : Catalytic hydrogenation saturates the double bond, yielding methyl 2-hydroxypropionate.

Complexation and Catalysis

This compound participates in enzyme-catalyzed transacylation reactions.

Example :

-

Enzyme : Novozyme 435 (lipase B).

-

Reaction : Transacylation with polyols (e.g., glycerol) generates multifunctional acrylates .

Critical Analysis of Reactivity Drivers

Scientific Research Applications

Methyl 2-hydroxyacrylate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

Medicine: It is used in the synthesis of pharmaceutical intermediates and drug delivery systems.

Industry: It is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of methyl 2-hydroxyacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the formation of hydrogels and other polymeric materials. The molecular targets and pathways involved include the interaction with various functional groups such as hydroxyl, carboxyl, and amine groups .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of methyl 2-hydroxyacrylate and its structural analogues:

Detailed Comparative Analysis

Reactivity and Polymerization

- This compound: The hydroxyl group facilitates hydrogen bonding, enhancing copolymerization with hydrophilic monomers like acrylic acid and vinyl acetate. It forms flexible polymers suitable for coatings .

- Ethyl 2-(hydroxymethyl)acrylate: The ethyl ester increases hydrophobicity compared to the methyl analogue, reducing water solubility but improving compatibility with non-polar monomers .

- 2-Hydroxyethyl acrylate : Similar to this compound but with a longer ethylene glycol chain, improving flexibility in copolymers. Used in sustained-release drug delivery systems .

- Methyl 2-chloroacrylate : The electron-withdrawing chloro group increases reactivity in radical polymerization but introduces flammability and toxicity risks .

- HEMA : The methacrylate backbone provides rigidity, making it ideal for rigid hydrogels (e.g., contact lenses). Its hydroxyl group enables hydrogen bonding with biological tissues .

Physical Properties

- Volatility : this compound (lower molecular weight) is more volatile than ethyl derivatives but less volatile than methyl 2-chloroacrylate.

- Solubility: The hydroxyl group in this compound enhances water solubility compared to non-polar analogues like methyl methacrylate .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-hydroxyacrylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of methacrylic acid derivatives with hydroxyl-containing alcohols under acidic or enzymatic catalysis. Key factors include temperature control (60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and stoichiometric ratios to minimize side reactions like oligomerization . Purification often involves fractional distillation or column chromatography to isolate the monomer from unreacted precursors. Analytical techniques such as NMR and FTIR (e.g., carbonyl stretch at ~1700 cm⁻¹ and hydroxyl absorption at ~3400 cm⁻¹) confirm structural integrity .

Q. How can FTIR spectroscopy distinguish this compound from structurally similar acrylates?

FTIR spectra of this compound display characteristic peaks: (1) a broad O-H stretch (~3400 cm⁻¹) from the hydroxyl group, (2) a strong C=O stretch (~1720 cm⁻¹) from the ester carbonyl, and (3) C-O-C vibrations (~1250 cm⁻¹) from the ester linkage. Differentiation from analogs like 2-hydroxyethyl methacrylate (HEMA) requires close analysis of the hydroxyl environment and alkyl chain vibrations . For example, HEMA exhibits additional C-O-H bending modes near 1450 cm⁻¹ due to its ethylene glycol moiety .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Skin/eye protection : Use nitrile gloves and splash-resistant goggles to prevent contact with liquid or vapor .

- Ventilation : Work in a fume hood to avoid inhalation of volatile monomers.

- Decontamination : Immediate washing with soap/water for skin exposure; eye wash stations must be accessible .

- Storage : Stabilize with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization .

Advanced Research Questions

Q. How do copolymerization kinetics of this compound with acrylic acid affect hydrogel swelling behavior?

Copolymerizing this compound with acrylic acid introduces pH-responsive swelling due to ionizable carboxyl groups. Kinetic studies using DSC or Raman spectroscopy reveal that higher acrylic acid content accelerates gelation but reduces crosslinking density, leading to increased equilibrium swelling ratios (~300% at pH 9). Adjusting initiator concentration (e.g., APS/TEMED) and crosslinker (e.g., MBA) ratios optimizes mesh size for targeted applications .

Q. What mechanistic insights explain contradictory data on hydrogen bonding in this compound-based interpolymer complexes?

Hydrogen bonding between this compound copolymers and polyacrylic acid (PAA) is temperature- and pH-dependent. At low pH, protonated PAA carboxyl groups form stronger H-bonds with acrylate hydroxyls, but rising pH deprotonates PAA, weakening interactions. Discrepancies in literature bond strengths (e.g., ΔH values ranging from −15 to −25 kJ/mol) arise from variations in molecular weight, solvent polarity, and measurement techniques (e.g., FTIR vs. calorimetry) .

Q. What methodologies are effective for evaluating this compound’s role in controlled drug delivery systems?

- In vitro release studies : Use Franz diffusion cells with synthetic membranes to monitor drug (e.g., nicorandil) release profiles under physiological pH.

- Degradation analysis : Track hydrogel mass loss in PBS with lysozyme to simulate enzymatic breakdown.

- Cytocompatibility : MTT assays on fibroblast cells (e.g., L929) assess toxicity, ensuring >80% viability at 1 mg/mL polymer concentration .

Q. How can computational modeling predict reactivity ratios in this compound copolymer systems?

Apply the Mayo-Lewis equation with density functional theory (DFT)-derived Q-e values to estimate reactivity ratios (r₁, r₂). For this compound (M1) and methyl methacrylate (M2), computational results (r₁ ≈ 0.5, r₂ ≈ 2.0) align with experimental data, indicating a tendency for alternating copolymerization. Validation via ¹H NMR chain-end analysis minimizes empirical errors .

Data Contradiction and Resolution

Q. Why do conflicting reports exist on the thermal stability of this compound homopolymers?

Discrepancies in decomposition temperatures (Td = 180–220°C) arise from differences in polymerization techniques (e.g., bulk vs. solution) and initiator residues. Thermogravimetric analysis (TGA) under nitrogen shows that solution-polymerized samples exhibit higher Td due to fewer radical termination byproducts. Consistently purge oxygen and use high-purity monomers to improve reproducibility .

Q. How can researchers reconcile variability in reported cytotoxicity levels of this compound-based materials?

Variability stems from residual monomer content and sterilization methods. Ethylene oxide sterilization introduces toxic residues, whereas UV irradiation preserves polymer integrity. Quantify residual monomer via HPLC (<0.1% threshold) and pre-wash materials in ethanol to improve biocompatibility .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Pairwise comparisons via ANOVA with Tukey’s post hoc test account for multiple variables (e.g., concentration, exposure time). Report confidence intervals (95%) to quantify uncertainty .

Q. How should researchers design accelerated aging studies for this compound-containing hydrogels?

Expose hydrogels to elevated temperatures (40–60°C) and 75% relative humidity for 4–12 weeks. Monitor changes in tensile strength (ASTM D638) and swelling ratio. Apply the Arrhenius model to extrapolate shelf life, ensuring R² > 0.95 for reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.